Bienvenue dans la boutique en ligne BenchChem!

Medroxyprogesterone 17-acetate;MPA

Progesterone receptor binding Receptor affinity Progestin comparison

Select MPA for its unique dual AR pharmacology: Ki 19.4 nM (comparable to DHT), efficacious AR agonist yet potent inhibitor of DHT-induced N/C interaction—a profile absent in megestrol acetate, NET-A, or progesterone. With intermediate GR affinity (between cortisol and dexamethasone), ~100% oral bioavailability, 12–33 h half-life, and ≥98% purity, MPA enables precise dissection of promoter-specific AR signaling, GR modulation, and PR pathways. The preferred reference for hormone-dependent cancer studies. Eliminate uncontrolled variables from alternative progestins—order MPA today.

Molecular Formula C26H33FO7
Molecular Weight 476.5 g/mol
Cat. No. B14788342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMedroxyprogesterone 17-acetate;MPA
Molecular FormulaC26H33FO7
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C
InChIInChI=1S/C26H33FO7/c1-14-10-20-19-7-6-17-11-18(30)8-9-23(17,4)25(19,27)22(34-16(3)29)12-24(20,5)26(14,32)21(31)13-33-15(2)28/h8-9,11,14,19-20,22,32H,6-7,10,12-13H2,1-5H3/t14?,19?,20?,22?,23-,24-,25-,26-/m0/s1
InChIKeyGTECTIGXIMGLJQ-RPIKKDGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Medroxyprogesterone 17-Acetate (MPA): Procurement-Relevant Pharmacological Profile and Class Positioning


Medroxyprogesterone 17-acetate (MPA) is a synthetic 17α-hydroxyprogesterone-derived progestin that functions as a potent progestogen with quantitatively characterized cross-reactivity at androgen receptors (AR) and glucocorticoid receptors (GR) [1]. Unlike natural progesterone, orally administered MPA exhibits near-complete bioavailability (~100%) and bypasses extensive first-pass metabolism [2]. MPA demonstrates high-affinity binding to progesterone receptors while simultaneously engaging AR with Ki values comparable to endogenous 5α-dihydrotestosterone and GR with binding potency intermediate between cortisol and dexamethasone [1][3]. This unique receptor interaction profile, combined with a 12–33 hour oral elimination half-life and CYP3A4-dependent hepatic metabolism, distinguishes MPA from both natural progesterone and alternative synthetic progestins in research and therapeutic contexts [2].

Why Generic Substitution of Medroxyprogesterone 17-Acetate with Other Progestins Compromises Experimental Reproducibility


Progestins within the same therapeutic class exhibit fundamentally divergent receptor selectivity profiles, pharmacokinetic parameters, and intracellular signaling mechanisms that preclude interchangeable use in research and clinical applications [1]. While megestrol acetate and MPA are both 17α-hydroxyprogesterone derivatives used in oncology and hormone therapy, they differ substantially in progesterone receptor binding affinity, with MPA demonstrating markedly higher affinity in rabbit uterine receptor assays [2]. Furthermore, MPA uniquely functions as an efficacious AR agonist with potency comparable to dihydrotestosterone while simultaneously inhibiting DHT-induced AR N/C-terminal interaction—a mechanistic duality not observed with progesterone, norethisterone acetate, or megestrol acetate [1][3]. Even structurally similar compounds such as proligestone (PROL) exhibit approximately 10-fold weaker binding to both PR and GR compared to MPA [4]. These quantifiable differences in receptor engagement, transcriptional regulation, and metabolic handling mean that substituting MPA with alternative progestins introduces uncontrolled variables that undermine assay validity and cross-study comparability. The evidence presented in Section 3 quantifies precisely where MPA diverges from its closest analogs.

Quantitative Differentiation Evidence for Medroxyprogesterone 17-Acetate Procurement Decisions


MPA Exhibits 10-Fold Higher Progesterone Receptor Affinity Than Proligestone and Superior Binding Versus Megestrol Acetate

In competitive binding assays using canine uterine progesterone receptor (PR) with the tritiated ligand [3H]ORG 2058, MPA demonstrated an apparent inhibition constant (Ki) approximately 10-fold lower than proligestone (PROL), indicating substantially higher PR binding affinity [1]. The rank order of PR displacement was MPA ≈ ORG 2058 > PROL > progesterone >> cortisol, dexamethasone, and spironolactone [1]. In a separate study using rabbit uterine progestogen receptor, MPA exhibited much higher affinity than megestrol acetate, chlormadinone acetate, cyproterone acetate, and 17-hydroxyprogesterone caproate, all of which displayed similar, lower affinities [2].

Progesterone receptor binding Receptor affinity Progestin comparison

MPA Binds Androgen Receptor with Ki of 19.4 nM, Comparable to DHT, Yet Functions as a DHT-Induced N/C Interaction Inhibitor

In COS-1 cells expressing human androgen receptor (AR), MPA exhibited a Ki value of 19.4 nM for AR binding, which is comparable to the natural androgen 5α-dihydrotestosterone (DHT, Ki = 29.4 nM) and higher affinity (lower Ki) than progesterone (Ki = 36.6 nM) [1]. In transactivation and transrepression assays, MPA acted as an efficacious AR agonist with activity comparable to DHT, unlike progesterone which lacked AR agonist activity [1]. Critically, in a two-hybrid protein assay measuring AR N/C-terminal interaction, MPA at 1–500 nM inhibited DHT-induced N/C interaction, with MPA being the most effective inhibitor among tested steroids including estradiol and progesterone [2]. MPA did not induce N/C interaction itself, in contrast to DHT which induced >40-fold N/C interaction at 0.1–1 nM [2].

Androgen receptor AR binding affinity N/C interaction Partial agonism

MPA Binds Glucocorticoid Receptor with Affinity Intermediate Between Dexamethasone and Cortisol

In competitive binding displacement assays using canine liver glucocorticoid receptor (GR) with tritiated [3H]dexamethasone ligand, the rank order of GR displacement was: dexamethasone > cortisol > MPA > PROL > progesterone >> aldosterone ≈ spironolactone [1]. MPA demonstrated measurable GR binding affinity greater than progesterone and PROL, but less than the endogenous ligand cortisol and the synthetic agonist dexamethasone [1]. In vivo, MPA exhibited glucocorticoid activity evident from suppression of corticosterone and ear inflammation and stimulation of tyrosine aminotransferase activity in intact prepubertal female Wistar rats [2]. MPA also displayed antiglucocorticoid activity through inhibition of basal and dexamethasone-stimulated hepatic glycogen and partial reversal of dexamethasone-suppressed ear inflammation [2].

Glucocorticoid receptor GR binding Corticosteroid comparison

MPA Demonstrates Near-Complete Oral Bioavailability (~100%) with CYP3A4-Dependent Metabolism and 12–33 Hour Elimination Half-Life

MPA exhibits near-complete oral bioavailability of approximately 100%, distinguishing it from natural progesterone which undergoes extensive first-pass hepatic metabolism resulting in low and variable oral bioavailability [1]. Following oral administration, MPA is rapidly absorbed from the gastrointestinal tract with maximum plasma concentrations (Cmax) achieved within 2–4 hours, and administration with food further increases MPA bioavailability [2]. The elimination half-life following oral administration ranges from 12–33 hours, substantially shorter than intramuscular depot formulations (~50 days) but longer than many alternative oral progestins [3]. MPA is primarily metabolized in the liver via CYP3A4-mediated hydroxylation, with additional contributions from reduction and conjugation pathways [3]. Protein binding is 88% to albumin, with negligible binding to sex hormone-binding globulin [3].

Pharmacokinetics Oral bioavailability CYP3A4 metabolism Half-life

MPA Displays Multivariate Receptor Specificity Profile Most Similar to Progesterone Among 20 Screened Steroids

In a multivariate preclinical evaluation screening 20 steroids for binding to progesterone, androgen, and glucocorticoid receptors, plus antiestrogenic activity, MPA and chlormadinone acetate exhibited specificity profiles most similar to that of natural progesterone [1]. This analysis employed minimum spanning tree and correspondence factor analysis to quantify relationships among receptor binding variables across the steroid panel [1]. In contrast, high progestin selectivity (i.e., preferential PR binding with minimal AR/GR cross-reactivity) was noted for megestrol acetate, promegestone, and an oxathiolane-functionalized compound [1]. MPA and megestrol acetate were both identified as strong competitors for androgen, glucocorticoid, and progesterone receptors but not for estrogen receptors, demonstrating broad steroid receptor engagement [2].

Receptor specificity Multivariate analysis Progestin profiling

Research and Industrial Application Scenarios for Medroxyprogesterone 17-Acetate Based on Quantified Differentiation Evidence


Androgen Receptor Signaling Studies Requiring Partial Agonist/Antagonist Activity

MPA is the compound of choice for investigations of promoter-specific androgen receptor (AR) signaling and AR N/C-terminal interaction mechanisms. Its Ki of 19.4 nM for AR binding (comparable to DHT at 29.4 nM) combined with efficacious AR agonist activity in transactivation assays, yet complete absence of N/C interaction induction and potent inhibition of DHT-induced N/C interaction, makes MPA uniquely suited for dissecting AR co-regulator recruitment and transcriptional complex assembly [1][2]. This dual agonist/antagonist profile enables experiments distinguishing classical AR genomic signaling from non-classical pathways. Researchers comparing MPA with NET-A (Ki = 21.9 nM, which does induce N/C interaction) can use these compounds as comparative tools to elucidate promoter-context-dependent AR transcriptional outcomes [1].

Glucocorticoid Receptor Modulation Studies with Mixed Agonist/Antagonist Pharmacology

For studies examining mixed glucocorticoid receptor (GR) pharmacology, MPA provides a valuable tool compound. In canine liver GR assays, MPA ranks third in binding displacement potency (dexamethasone > cortisol > MPA > PROL > progesterone), establishing intermediate GR affinity [3]. In vivo, MPA exhibits assay-specific glucocorticoid and antiglucocorticoid activities: it suppresses corticosterone and ear inflammation while stimulating tyrosine aminotransferase (GR agonist effects), yet simultaneously inhibits basal and dexamethasone-stimulated hepatic glycogen and partially reverses dexamethasone's anti-inflammatory effects (GR antagonist effects) [4]. This context-dependent GR modulation makes MPA suitable for research into selective glucocorticoid receptor modulators (SGRMs) and tissue-specific GR signaling.

Progesterone Receptor Pharmacology Where Oral Bioavailability Is Required

MPA is the preferred compound for progesterone receptor (PR) studies requiring oral administration with predictable systemic exposure. With ~100% oral bioavailability compared to natural progesterone's low and variable absorption, MPA enables reproducible oral dosing in rodent and non-rodent models [5]. The 12–33 hour oral elimination half-life supports once-daily dosing regimens, while the intramuscular depot formulation (~50 day half-life) provides options for chronic exposure studies without repeated handling [6]. In multivariate analyses of 20 steroids, MPA's receptor specificity profile clusters most closely with natural progesterone, supporting its use as an orally bioavailable PR ligand [7]. However, researchers must account for MPA's additional AR and GR activities when interpreting results—this is precisely why MPA is selected over progesterone for oral studies, with the understanding that receptor cross-reactivity requires appropriate controls and data interpretation.

Comparative Progestin Studies for Hormone-Dependent Cancer Research

MPA serves as a critical reference compound in comparative studies of progestin effects on hormone-dependent cancers, particularly breast cancer. Both MPA and megestrol acetate are strong competitors for androgen, glucocorticoid, and progesterone receptors without estrogen receptor binding, establishing their relevance for AR-positive and GR-positive breast cancer investigations [8]. The differential receptor binding profiles—with MPA exhibiting higher PR affinity than megestrol acetate in rabbit uterine receptor assays and a progesterone-like multivariate specificity profile versus megestrol acetate's higher progestin selectivity—enable researchers to correlate specific receptor engagement patterns with cellular outcomes [2][7]. This makes MPA essential for studies seeking to attribute biological effects to particular receptor activation signatures rather than broad progestational activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Medroxyprogesterone 17-acetate;MPA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.